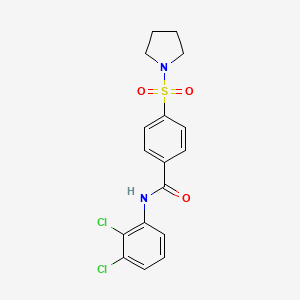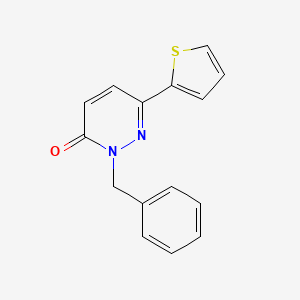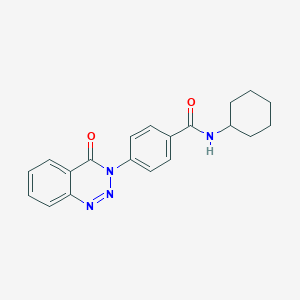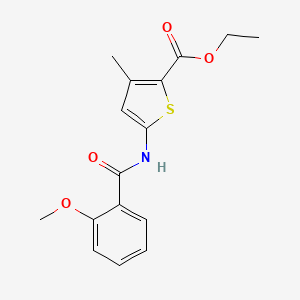
N-(2,3-dichlorophenyl)-4-(pyrrolidine-1-sulfonyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-dichlorophenyl)-4-(pyrrolidine-1-sulfonyl)benzamide, also known as 2,3-DCPA, is a synthetic organosulfur compound with a broad range of applications in scientific research. It is a colorless solid that is insoluble in water and has a low melting point. 2,3-DCPA has been studied for its potential as an inhibitor of enzymes, as a substrate for research in metabolic pathways, and as a tool for investigating the effects of environmental pollutants.
科学研究应用
N-(2,3-dichlorophenyl)-4-(pyrrolidine-1-sulfonyl)benzamide has been used in a variety of scientific research applications. It has been used as an inhibitor of enzymes, such as cyclooxygenase-2 and cytochrome P450, which are involved in inflammation and drug metabolism, respectively. It has also been used as a substrate for research in metabolic pathways, such as the glucuronidation and sulfation of drugs. Additionally, N-(2,3-dichlorophenyl)-4-(pyrrolidine-1-sulfonyl)benzamide has been used as a tool for investigating the effects of environmental pollutants, such as polychlorinated biphenyls (PCBs) and polychlorinated dibenzo-p-dioxins (PCDDs).
作用机制
N-(2,3-dichlorophenyl)-4-(pyrrolidine-1-sulfonyl)benzamide is an inhibitor of enzymes, such as cyclooxygenase-2 and cytochrome P450. It works by binding to the active site of the enzyme and preventing it from catalyzing its reaction. It is also a substrate for research in metabolic pathways, such as glucuronidation and sulfation. It binds to the enzyme responsible for the reaction and is converted into the desired product.
Biochemical and Physiological Effects
N-(2,3-dichlorophenyl)-4-(pyrrolidine-1-sulfonyl)benzamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of enzymes involved in inflammation and drug metabolism. It has also been shown to inhibit the activity of enzymes involved in the glucuronidation and sulfation of drugs. Additionally, it has been shown to have antioxidant and anti-inflammatory properties, as well as neuroprotective effects.
实验室实验的优点和局限性
N-(2,3-dichlorophenyl)-4-(pyrrolidine-1-sulfonyl)benzamide has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and its synthesis method is straightforward. Additionally, it is soluble in organic solvents, making it easy to use in a variety of experiments. However, there are some limitations to its use. It is not soluble in water, and its low melting point makes it difficult to use in experiments that require high temperatures.
未来方向
There are several possible future directions for N-(2,3-dichlorophenyl)-4-(pyrrolidine-1-sulfonyl)benzamide research. One potential area of research is to explore its potential as an inhibitor of enzymes involved in the metabolism of drugs. Additionally, its potential as a tool for investigating the effects of environmental pollutants, such as PCBs and PCDDs, should be investigated further. Furthermore, its potential as a therapeutic agent for the treatment of inflammatory and neurodegenerative diseases should be explored. Finally, its safety profile should be studied in order to ensure its safe use in laboratory experiments.
合成方法
N-(2,3-dichlorophenyl)-4-(pyrrolidine-1-sulfonyl)benzamide can be synthesized from the reaction of 3-chloro-4-hydroxybenzoic acid and pyrrolidine-1-sulfonyl chloride in the presence of triethylamine. The reaction is carried out in a solvent such as dichloromethane, and the product is purified by recrystallization. The yield of the reaction is typically high, up to 95%.
属性
IUPAC Name |
N-(2,3-dichlorophenyl)-4-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O3S/c18-14-4-3-5-15(16(14)19)20-17(22)12-6-8-13(9-7-12)25(23,24)21-10-1-2-11-21/h3-9H,1-2,10-11H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLNFFKGVYJQRLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C(=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dichlorophenyl)-4-(pyrrolidine-1-sulfonyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 3-[4-(methoxycarbonyl)benzamido]-5-phenylthiophene-2-carboxylate](/img/structure/B6524148.png)





![2-[(2-methylphenyl)methyl]-6-(thiophen-2-yl)-2,3-dihydropyridazin-3-one](/img/structure/B6524191.png)
![2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetonitrile](/img/structure/B6524199.png)

![9-(2,6-difluorobenzenesulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B6524222.png)

![N-{[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B6524242.png)
